molecular formula C12H13F3N2O2 B2420669 4,4,4-Trifluoro-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one CAS No. 2415564-87-1

4,4,4-Trifluoro-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one

Cat. No. B2420669
CAS RN: 2415564-87-1
M. Wt: 274.243
InChI Key: VBDAKOSWIJGRKL-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one” is a chemical compound with a molecular weight of 203.16 g/mol . It is also known as "4,4,4-Trifluoro-1-(pyridin-3-yl)butan-1-one" .


Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluoro-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one” can be represented by the formula C9H8F3NO . The exact mass is 203.055798 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is between 173-174°C .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

4,4,4-trifluoro-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)4-1-11(18)17-7-10(8-17)19-9-2-5-16-6-3-9/h2-3,5-6,10H,1,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDAKOSWIJGRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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